5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione
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Overview
Description
5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione is a synthetic compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione typically involves the reaction of ethynyl derivatives with pyrimidine precursors under controlled conditions. One common method includes the condensation of ethynyl compounds with pyrimidine-2,4-dione in the presence of a base, such as sodium hydroxide, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to ethyl or other alkyl
Properties
CAS No. |
156973-14-7 |
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Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
5-ethynyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O4/c1-2-7-5-11(6-15-4-3-12)9(14)10-8(7)13/h1,5,12H,3-4,6H2,(H,10,13,14) |
InChI Key |
WAXIUEZBEULFPU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)COCCO |
Origin of Product |
United States |
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